molecular formula C14H18O B090481 4-(Cyclohexylmethyl)benzaldehyde CAS No. 1205682-08-1

4-(Cyclohexylmethyl)benzaldehyde

Cat. No.: B090481
CAS No.: 1205682-08-1
M. Wt: 202.29 g/mol
InChI Key: DWJPCUQPCXHQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylmethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexylmethyl group (-CH₂C₆H₁₁) attached to the para position of the benzaldehyde core. The cyclohexylmethyl substituent introduces both steric bulk and lipophilicity, which can enhance binding affinity to biological targets or modify physicochemical properties such as solubility and metabolic stability.

Such methods typically yield intermediates with moderate to high efficiency (e.g., 75% yield for cyclopentyl derivatives).

Properties

CAS No.

1205682-08-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(cyclohexylmethyl)benzaldehyde

InChI

InChI=1S/C14H18O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2

InChI Key

DWJPCUQPCXHQAJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2=CC=C(C=C2)C=O

Canonical SMILES

C1CCC(CC1)CC2=CC=C(C=C2)C=O

Synonyms

4-(cyclohexylMethyl)benzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Cyclohexylmethyl)benzaldehyde, highlighting differences in substituents, bioactivity, and synthetic applications:

Compound Substituent Key Properties/Applications Bioactivity (IC₅₀ or Efficacy) References
This compound -CH₂C₆H₁₁ (para) Enhanced BNA inhibitory activity due to steric bulk and lipophilicity. IC₅₀ = 0.05 µM (BNA inhibition)
Luteolin Parent flavonoid (no alkyl) Baseline activity for SAR studies; lacks cyclohexylmethyl group. IC₅₀ = 4.4 µM (BNA inhibition)
4-(Cyclopentyloxy)benzaldehyde -O-C₅H₉ (para) Intermediate in antitumor/antioxidant ketone synthesis; smaller ring size vs. cyclohexyl. Yield = 75% (synthesis)
4-(Trifluoromethyl)benzaldehyde -CF₃ (para) Electron-withdrawing group; used in pharmaceuticals/agrochemicals for metabolic stability. N/A (intermediate)
4DCh -N(CH₃)₂ (para) Exhibits intestinal smooth muscle contraction activity; polar amino group vs. nonpolar alkyl. Reduces contraction amplitude (0.61 ± 0.7 g)
DEASB -CH=CH-C₆H₄-N(C₂H₅)₂ (para) Fluorescent dye; Stokes shift depends on matrix polarity. Δν = Solvatochromic shift

Structural and Functional Insights

Substituent Effects on Bioactivity: The cyclohexylmethyl group in this compound significantly enhances inhibitory potency against bacterial neuraminidase (BNA) compared to parent flavonoids like luteolin (250-fold increase). This is attributed to improved hydrophobic interactions with enzyme active sites. Smaller alkyl groups (e.g., cyclopentyl in 4-(cyclopentyloxy)benzaldehyde) or electron-withdrawing groups (e.g., -CF₃ in 4-(Trifluoromethyl)benzaldehyde) exhibit distinct activity profiles. For instance, trifluoromethyl derivatives are prioritized in agrochemicals for their metabolic stability.

Electronic and Steric Modifications: Amino-substituted derivatives (e.g., 4DCh) demonstrate polar interactions, making them suitable for targets requiring hydrogen bonding. In contrast, the cyclohexylmethyl group prioritizes van der Waals interactions.

Synthetic Utility :

  • Cyclohexylmethyl-substituted benzaldehydes serve as precursors for heterocyclic compounds (e.g., oxadiazoles and indolo-thiopyrylium salts), leveraging the aldehyde group for condensation reactions.
  • Phase-transfer catalysis is a common strategy for introducing bulky alkyl/aryl groups, as seen in the synthesis of 4-(cyclopentyloxy)benzaldehyde.

Critical Analysis of Research Findings

  • Structure-Activity Relationship (SAR) : Alkyl chain length and ring size directly correlate with bioactivity. For example, replacing cyclohexylmethyl with cyclopentyl or smaller groups reduces BNA inhibition, underscoring the importance of optimal steric bulk.
  • Further toxicological studies are warranted.
  • Opportunities: Hybrid derivatives (e.g., combining cyclohexylmethyl with fluoro or amino groups) could synergize hydrophobic and electronic effects for multitarget applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.